ethyl 3-[((11Z)-10-{[(2-methoxyphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate
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Description
Ethyl 3-[((11Z)-10-{[(2-methoxyphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate is a useful research compound. Its molecular formula is C32H31N3O5 and its molecular weight is 537.616. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivative Formation
Research has focused on the synthesis and derivative formation of similar complex molecules, highlighting methodologies that could be applied to the target compound for creating new materials or drugs. For instance, Molina et al. (1993) explored a facile synthesis of new 3H-pyrrolo[2,3-c]quinoline derivatives, suggesting a potential approach for synthesizing related compounds including the target molecule (Molina, Alajarín, & Sánchez-Andrada, 1993). Similarly, research by He (2010) on the synthesis of 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate showcases the intricate reactions involved in creating structurally complex heterocycles, which might inspire synthetic routes for the target compound (He, 2010).
Structural and Optical Properties
Studies on the structural and optical properties of related heterocyclic compounds indicate possible research applications in materials science. Zeyada et al. (2016) investigated the structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives, revealing their potential in thin film applications, which could imply similar utility for the target compound in photovoltaic or photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Diversity-Oriented Synthesis
The diversity-oriented synthesis of libraries containing similar compounds, as studied by Zaware et al. (2011), points to the potential of the target compound in generating a wide array of derivatives. This approach could be crucial for discovering new biologically active molecules or materials with unique properties (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Antimitotic and Biological Activities
Research into the antimitotic and biological activities of structurally similar compounds, like those studied by Temple and Rener (1992), may suggest potential therapeutic applications for the target compound in treating diseases or as a component in drug development (Temple & Rener, 1992).
Properties
IUPAC Name |
ethyl 3-[[5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5/c1-3-39-32(37)21-9-6-11-23(18-21)33-31-25(30(36)34-26-13-4-5-14-27(26)38-2)19-22-17-20-10-7-15-35-16-8-12-24(28(20)35)29(22)40-31/h4-6,9,11,13-14,17-19H,3,7-8,10,12,15-16H2,1-2H3,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLFHTSOLLWMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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